Istaroxime (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Istaroxime is an investigational drug under development for the treatment of acute decompensated heart failure . It is a treatment for both systolic and diastolic heart failure . It is a novel intravenous agent with luso-inotropic properties that acts by inhibition of Na+/K+ adenosine triphosphatase and stimulation of sarco/endoplasmic reticulum calcium ATPase isoform 2 .

Molecular Structure Analysis

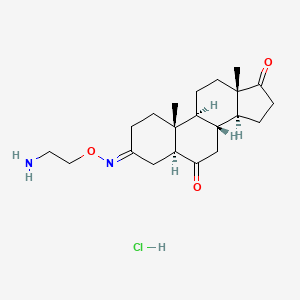

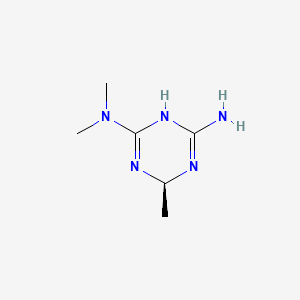

Istaroxime has a molecular formula of C21H32N2O3 and a molar mass of 360.498 g·mol−1 . It is chemically unrelated to cardiac glycosides .Chemical Reactions Analysis

Istaroxime mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of sarco/endoplasmic reticulum calcium ATPase isoform 2 . This dual mechanism of action results in increased intracellular calcium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .Aplicaciones Científicas De Investigación

Enhancing Sarcoplasmic Reticulum Function : Istaroxime has been shown to enhance sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA) 2 activity, improving calcium handling abnormalities in myocardial hypertrophy/failure. This effect is more pronounced in heart failure (HF) myocytes compared to normal ones, suggesting a functional nature of sarcoplasmic reticulum dysfunction in this HF model (Rocchetti et al., 2008).

Clinical Trial in Chronic Heart Failure : A phase 1-2 clinical trial indicated that istaroxime is potentially useful in the treatment of heart failure, offering a unique treatment for systolic and/or diastolic dysfunction. It improved contractility as measured by various indices without significantly altering heart rate, blood pressure, or double product (Ghali et al., 2007).

Safety Profile in Animal Models : In studies conducted on dogs with chronic heart failure and cardiomyopathic hamsters, istaroxime showed a promising and safe profile for improving cardiac performance in the failing heart (Mattera et al., 2007).

Improvement in Diastolic Stiffness : Data from the HORIZON-HF trial showed that istaroxime decreased pulmonary capillary wedge pressure, increased systolic blood pressure, and decreased diastolic stiffness in patients with acute heart failure syndrome (Shah et al., 2009).

Acceleration of Calcium Cycling : Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure, potentially offering a therapeutic approach to heart failure therapy (Ferrandi et al., 2013).

Liposomal Formulation Development : A study focused on encapsulating istaroxime in a drug delivery system to minimize pain upon administration while maintaining its pharmacokinetic profile. This approach aimed to balance encapsulation efficiency and release rate (Luciani et al., 2011).

Effects on Prostate Cancer Cells : Interestingly, istaroxime has also been studied for its effects on prostate cancer cells, showing inhibition of cell migration and downregulation of key proteins involved in cancer cell motility (Stagno et al., 2017).

Comparison with Other Inotropic Agents : Research comparing istaroxime with other inotropic agents like digoxin showed that it may have a lower pro-arrhythmic risk, potentially making it a safer option for treating heart conditions (Alemanni et al., 2011).

Novel Approaches in Synthesis : There has also been research on novel approaches to synthesize istaroxime, aiming to improve its efficiency and reduce toxicity (Liang et al., 2017).

Mecanismo De Acción

Istaroxime is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of sarco/endoplasmic reticulum calcium ATPase isoform 2 . This results in increased intracellular calcium levels, enhancing cell contraction and the heart’s relaxation phase .

Propiedades

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHJYJDJXNOGNI-ROJIRLEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

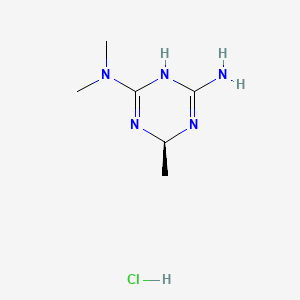

C21H33ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Istaroxime (hydrochloride) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)